![molecular formula C14H15N3O2 B2761240 5-(allyloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 160348-61-8](/img/structure/B2761240.png)
5-(allyloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime
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Overview
Description
Oximes are chemical compounds that belong to the class of imines, having the general formula of R1R2C=N-O-H, where R1 is an organic side-chain and R2 is a hydrogen, forming an aldoxime, or another organic group forming a ketoxime . Oximes are also called nitrogen possessing organic compounds which are obtained from hydroxylamine, ketone, and aldehyde .
Synthesis Analysis
Oximes can be prepared using two-step procedures: the formation of aldoximes and ketoximes via reactions of aldehydes or ketones with NH2OH, followed by esterification of oximes with carboxylic acids . A novel visible-light-mediated three-component reaction for synthesis of oxime esters is reported. Aldehydes, aniline, and N-hydroxyphthalimide (NHPI) esters were used as substrates in this three-component reaction .
Molecular Structure Analysis
The structure of an oxime is a two-sided chain with a central atom consisting of carbon. The two side chains differ entirely from each other. One of the two chains comprises a hydroxyl group .
Chemical Reactions Analysis
Oximes have about 3 characteristics bands with wave numbers measuring 3600 (O-H), 945 (N-O) and 1665 (C=N) in the infrared spectrum . The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group (H2N–O–R) and an electrophilic carbonyl group (e.g. aldehyde/ketone) .
Physical And Chemical Properties Analysis
Oximes are said to exhibit weak acidic and base properties and are said to be toxic in nature . They tend to decompose when heated further resulting in a massive explosion .
Scientific Research Applications
- Researchers have investigated the anticancer properties of this compound due to its structural resemblance to curcumin, a natural pigment found in turmeric. Curcumin derivatives, including oximes, have shown promise in inhibiting cancer cell growth and metastasis .
- Oxime derivatives have been explored for their anti-inflammatory effects. This compound could potentially modulate inflammatory responses by targeting key mediators like COX-2 and cytokines .
- Oximes often exhibit antioxidant activity. This compound may scavenge free radicals and protect cells from oxidative damage .
- Researchers have explored oxime derivatives for their antimicrobial potential. This compound could inhibit bacterial and fungal growth .
- Oximes have been studied for their wound healing properties. This compound might enhance tissue repair and regeneration .
- Oxime derivatives, including this compound, have shown neuroprotective potential. They may mitigate neuronal damage and improve cognitive function .
Anticancer Potential
Anti-inflammatory Activity
Antioxidant Properties
Antibacterial and Antifungal Effects
Wound Healing Acceleration
Neuroprotective Effects
Mechanism of Action
Safety and Hazards
Future Directions
Oximes have been found in various areas such as the preparation of bioconjugates, including polymer-proteins, peptide dendrimers, oligonucleo-peptides, glycoconjugates, protein–protein probes . They have also been used as photoinitiators in photoreactions for various transformations . This suggests that oximes have a wide range of potential applications in the future.
properties
IUPAC Name |
(NE)-N-[(3-methyl-1-phenyl-5-prop-2-enoxypyrazol-4-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-9-19-14-13(10-15-18)11(2)16-17(14)12-7-5-4-6-8-12/h3-8,10,18H,1,9H2,2H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPOYEKQKDLLRX-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NO)OCC=C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/O)OCC=C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(allyloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime |
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